3-(Methylsulfinyl)phenylacetic acid
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Overview
Description
Preparation Methods
The synthesis of 3-(Methylsulfinyl)phenylacetic acid can be achieved through various synthetic routes. One common method involves the oxidation of 3-(Methylthio)phenylacetic acid using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid . The reaction conditions typically include a solvent like dichloromethane and a temperature range of 0-25°C . Industrial production methods may involve similar oxidation processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-(Methylsulfinyl)phenylacetic acid undergoes several types of chemical reactions:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields . Major products formed from these reactions include sulfone and thioether derivatives .
Scientific Research Applications
3-(Methylsulfinyl)phenylacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-(Methylsulfinyl)phenylacetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing the oxidative state of biological systems . Additionally, the compound can interact with enzymes and proteins, affecting their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(Methylsulfinyl)phenylacetic acid can be compared with other similar compounds such as:
3-(Methylthio)phenylacetic acid: This compound is the precursor to this compound and differs by having a thioether group instead of a sulfinyl group.
3-(Methylsulfonyl)phenylacetic acid: This compound is the fully oxidized form of this compound, containing a sulfone group.
Phenylacetic acid: A simpler analog without the methylsulfinyl group, used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-(3-methylsulfinylphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13(12)8-4-2-3-7(5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFCQIDRHQFCHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC(=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00672620 |
Source
|
Record name | [3-(Methanesulfinyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027730-68-2 |
Source
|
Record name | [3-(Methanesulfinyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00672620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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